Cas no 42329-17-9 (Hexahydro-oxazolo3,4-apyridin-3-one)

Hexahydro-oxazolo3,4-apyridin-3-one 化学的及び物理的性質
名前と識別子
-
- hexahydro-3H-Oxazolo[3,4-a]pyridin-3-one
- 1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
- Hexahydro-oxazolo[3,4-a]pyridin-3-one
- DTXSID40506652
- HEXAHYDRO-1H-[1,3]OXAZOLO[3,4-A]PYRIDIN-3-ONE
- SCHEMBL8584952
- 42329-17-9
- Hexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one
- HEXAHYDRO-[1,3]OXAZOLO[3,4-A]PYRIDIN-3-ONE
- D87354
- Hexahydro-oxazolo3,4-apyridin-3-one
-
- インチ: InChI=1S/C7H11NO2/c9-7-8-4-2-1-3-6(8)5-10-7/h6H,1-5H2
- InChIKey: OFJXJWVJNKEUCV-UHFFFAOYSA-N
- SMILES: C1CCN2C(C1)COC2=O
計算された属性
- 精确分子量: 141.078978594g/mol
- 同位素质量: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 29.5Ų
Hexahydro-oxazolo3,4-apyridin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H294383-50mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | H294383-10mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
1PlusChem | 1P00CLT9-100mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 100mg |
$233.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735733-1g |
Hexahydro-3h-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 98% | 1g |
¥3087.00 | 2024-05-14 | |
A2B Chem LLC | AF87341-100mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 100mg |
$203.00 | 2024-04-20 | |
TRC | H294383-100mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 100mg |
$ 160.00 | 2022-06-04 | ||
A2B Chem LLC | AF87341-2.5g |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 2.5g |
$862.00 | 2024-04-20 | |
1PlusChem | 1P00CLT9-250mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 250mg |
$445.00 | 2024-05-02 | |
A2B Chem LLC | AF87341-500mg |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 500mg |
$320.00 | 2024-04-20 | |
A2B Chem LLC | AF87341-1g |
Hexahydro-oxazolo[3,4-a]pyridin-3-one |
42329-17-9 | 95% | 1g |
$441.00 | 2024-04-20 |
Hexahydro-oxazolo3,4-apyridin-3-one 関連文献
-
Alexandre Lumbroso,Clément Berthonneau,Isabelle Beaudet,Jean-Paul Quintard,Aurélien Planchat,M. Isabel García-Moreno,Carmen Ortiz Mellet,Erwan Le Grognec Org. Biomol. Chem. 2021 19 1083
Hexahydro-oxazolo3,4-apyridin-3-oneに関する追加情報
Introduction to Hexahydro-oxazolo3,4-apyridin-3-one (CAS No. 42329-17-9)
Hexahydro-oxazolo3,4-apyridin-3-one, identified by its Chemical Abstracts Service (CAS) number 42329-17-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The unique scaffold of Hexahydro-oxazolo3,4-apyridin-3-one combines a six-membered saturated ring with an oxazole and pyridine moiety, making it a versatile scaffold for drug discovery and development.
The significance of Hexahydro-oxazolo3,4-apyridin-3-one lies in its structural flexibility, which allows for modifications at various positions to tailor its pharmacological properties. This compound has been studied extensively for its potential role in modulating various biological pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. Recent advancements in synthetic chemistry have enabled the development of more efficient synthetic routes to this compound, facilitating its exploration in preclinical and clinical studies.
In the realm of drug discovery, the oxazolopyridine scaffold has shown promise due to its ability to interact with multiple targets. Hexahydro-oxazolo3,4-apyridin-3-one is no exception, with studies indicating its potential as an inhibitor of enzymes and receptors implicated in various diseases. For instance, research has suggested that derivatives of this compound may exhibit inhibitory activity against enzymes such as Janus kinases (JAKs), which are involved in inflammatory responses. Additionally, the compound has been investigated for its potential role in modulating neurotransmitter systems, making it a candidate for treating neurological disorders.
The synthesis of Hexahydro-oxazolo3,4-apyridin-3-one involves multi-step organic reactions that typically include cyclization and hydrogenation processes. The introduction of the hexahydro moiety enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and oral bioavailability. Advanced computational methods have been employed to optimize synthetic pathways, reducing reaction times and improving yields. These advancements not only make the production of Hexahydro-oxazolo3,4-apyridin-3-one more cost-effective but also allow for rapid screening of analogs with enhanced pharmacological profiles.
Recent studies have highlighted the potential of Hexahydro-oxazolo3,4-apyridin-3-one as a lead compound for developing novel therapeutics. For example, researchers have explored its derivatives as kinase inhibitors in oncology research. The oxazole ring provides a site for hydrogen bonding interactions with biological targets, while the pyridine moiety can be modified to enhance binding affinity. Such structural features make this compound an attractive candidate for further development into clinical candidates.
The pharmacokinetic properties of Hexahydro-oxazolo3,4-apyridin-3-one have also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for predicting how the compound will behave in vivo and for designing effective dosing regimens. Preliminary data suggest that this compound exhibits moderate solubility in water and oil phases, which could influence its formulation as an oral or injectable drug.
In conclusion, Hexahydro-oxazolo3,4-apyridin-3-one (CAS No. 42329-17-9) represents a promising scaffold in pharmaceutical research due to its structural versatility and potential biological activity. The combination of synthetic advancements and computational modeling has accelerated the exploration of this compound's therapeutic potential. As research continues to uncover new applications for this molecule and its derivatives, it is likely that Hexahydro-oxazolo3,4-apyridin-3-one will play a significant role in the development of next-generation pharmaceuticals.
42329-17-9 (Hexahydro-oxazolo3,4-apyridin-3-one) Related Products
- 208454-12-0(Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate)
- 2172144-67-9(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}cyclopentane-1-carboxylic acid)
- 477712-30-4(5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid)
- 2877656-09-0(6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide)
- 1361814-25-6(Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 2167884-86-6(4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid)
- 2138528-27-3(tert-butyl 1-(aminomethyl)-2-azabicyclo3.2.0heptane-2-carboxylate)
- 1804454-02-1(3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)
- 865182-73-6(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 78293-44-4(bicyclo[4.1.0]heptan-2-amine hydrochloride)




